Ostarine D4

CAS No.:

Cat. No.: VC16486768

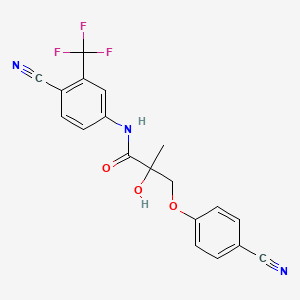

Molecular Formula: C19H14F3N3O3

Molecular Weight: 389.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H14F3N3O3 |

|---|---|

| Molecular Weight | 389.3 g/mol |

| IUPAC Name | 3-(4-cyanophenoxy)-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide |

| Standard InChI | InChI=1S/C19H14F3N3O3/c1-18(27,11-28-15-6-2-12(9-23)3-7-15)17(26)25-14-5-4-13(10-24)16(8-14)19(20,21)22/h2-8,27H,11H2,1H3,(H,25,26) |

| Standard InChI Key | JNGVJMBLXIUVRD-UHFFFAOYSA-N |

| Canonical SMILES | CC(COC1=CC=C(C=C1)C#N)(C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F)O |

Introduction

| Property | Value | Source |

|---|---|---|

| Boiling Point | 632.3 ± 55.0 °C (Predicted) | |

| Density | 1.41 ± 0.1 g/cm³ | |

| Solubility in DMSO | 70.0 mg/mL (179.8 mM) | |

| Melting Point | 132–136 °C | |

| pKa | 12.13 ± 0.29 |

The compound exists as a white to off-white solid under standard storage conditions (−20°C) . Its stability in dimethyl sulfoxide (DMSO) makes it suitable for in vitro assays requiring solubilization.

Synthesis and Isotopic Labeling

Ostarine D4 is synthesized through deuteration of the precursor molecule at the aromatic ring’s 2,3,5,6 positions. This process involves catalytic exchange reactions or deuterated starting materials to ensure isotopic purity . The synthetic pathway preserves the stereochemistry at the 2-hydroxy-2-methylpropanamide moiety, which is critical for maintaining SARM activity .

Applications in Biomedical Research

Analytical Reference Standard

Ostarine D4 is indispensable in quantifying Ostarine levels in pharmacokinetic studies. For example, a 2025 study employed Ostarine D4 to validate an LC-MS/MS method with a lower limit of quantification (LLOQ) of 0.1 ng/mL in human plasma . The deuterated internal standard corrects for matrix effects and ionization variability, ensuring assay accuracy.

Future Directions and Research Gaps

Deuterated SARMs in Drug Development

The success of Ostarine D4 as a tracer highlights opportunities for deuterated SARMs in:

-

Metabolic Stability Studies: Optimizing drug half-life through strategic deuteration.

-

Receptor Binding Assays: Differentiating endogenous and exogenous androgen receptor ligands.

Unanswered Questions

-

Long-Term Stability: Does Ostarine D4 degrade under prolonged storage?

-

Cross-Reactivity: Could deuterium substitution affect antibody-based detection methods?

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume